1-Isocyanato-2-methylprop-1-ene
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Overview
Description
1-Isocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a 2-methylprop-1-ene moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methylprop-1-ene can be synthesized through the reaction of 2-methylprop-1-ene with phosgene (COCl2) in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps to remove any by-products and impurities, ensuring a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically require nucleophiles such as alcohols or amines, and may be carried out in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Amines, including primary or secondary amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Scientific Research Applications
1-Isocyanato-2-methylprop-1-ene is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of ureas and carbamates.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and coatings, where its reactivity with various substrates is advantageous.
Mechanism of Action
The mechanism by which 1-Isocyanato-2-methylprop-1-ene exerts its effects involves the nucleophilic attack on the isocyanate group. This leads to the formation of a carbamate or urea derivative, depending on the nucleophile involved. The molecular targets and pathways include the formation of covalent bonds with nucleophiles, resulting in the synthesis of various organic compounds.
Comparison with Similar Compounds
Phenyl isocyanate
Methyl isocyanate
Ethyl isocyanate
Propyl isocyanate
Properties
IUPAC Name |
1-isocyanato-2-methylprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPVIHDWXIQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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